REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:8]([CH3:9])[C:6]=2[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
1,8-diazabicyclo[5.4.0]undec-7-ene (23.2 mL) was added to the filtrate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
ice water was added
|
Type
|
WASH
|
Details
|
The precipitate was washed with ethanol-water
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(=C(O2)C(=O)OC)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |